molecular formula C12H16N2O2 B14811838 3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide

3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide

Cat. No.: B14811838
M. Wt: 220.27 g/mol
InChI Key: ONTVYBNVWMCSTF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with a phenol derivative.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.

    3-(Aminomethyl)isoquinoline: A compound with a similar aminomethyl group but different core structure.

Uniqueness

3-(Aminomethyl)-2-cyclopropoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group, in particular, distinguishes it from other aminomethyl derivatives and contributes to its distinct properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(aminomethyl)-2-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)10-4-2-3-8(7-13)11(10)16-9-5-6-9/h2-4,9H,5-7,13H2,1H3,(H,14,15)

InChI Key

ONTVYBNVWMCSTF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=C1OC2CC2)CN

Origin of Product

United States

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